![molecular formula C18H21N7O3S B2814917 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021115-78-5](/img/structure/B2814917.png)
6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimalarial Applications
The synthesis of sulfonamide and amide derivatives incorporating the piperazine ring, aimed at antimicrobial and antimalarial screening, highlights the compound's potential in addressing infectious diseases. These derivatives demonstrated in vitro activity against a range of gram-positive and gram-negative bacteria, showcasing their broad-spectrum antimicrobial capabilities. This research path opens avenues for developing new therapeutic agents against resistant microbial strains (Bhatt, Kant, & Singh, 2016).
Anticancer Research
In the realm of oncology, derivatives of this compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. The study revealed that certain derivatives exhibited significant activity, suggesting the molecule's potential utility in cancer treatment strategies. This line of investigation is critical for identifying new chemotherapeutic options with improved efficacy and specificity (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-diabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines explored their role as Dipeptidyl peptidase-4 (DPP-4) inhibitors, a critical mechanism in anti-diabetic drug development. This study demonstrated the compound's derivatives' effectiveness in modulating blood sugar levels, offering a promising avenue for treating diabetes through new pharmacological interventions (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-13-18(14(2)28-23-13)29(26,27)25-11-9-24(10-12-25)17-4-3-16(21-22-17)20-15-5-7-19-8-6-15/h3-8H,9-12H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPDYKNDHDDHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.